molecular formula C23H22ClN7O2 B2923781 2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920363-53-7

2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2923781
CAS No.: 920363-53-7
M. Wt: 463.93
InChI Key: PTWGMKDPWMTPND-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a high-purity chemical reagent designed for professional research applications. This compound features a complex molecular architecture based on a [1,2,3]triazolo[4,5-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile biological activities. Compounds within this structural class have been investigated as potent antagonists for various therapeutic targets. For instance, structurally related triazolopyrimidinone derivatives have been identified as potent antagonists of the CCR2b receptor, a key player in immune and inflammatory responses implicated in diseases such as rheumatoid arthritis, atherosclerosis, and neuropathic pain . The integration of the piperazine ring in its structure is a common feature in drug design that often improves pharmacokinetic properties and allows for fine-tuning of target affinity. This reagent provides researchers with a valuable tool for probing biological mechanisms, conducting structure-activity relationship (SAR) studies, and screening in assays related to oncology, immunology, and inflammation. It is supplied for laboratory research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this product with appropriate safety precautions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O2/c1-16-2-6-18(7-3-16)31-23-21(27-28-31)22(25-15-26-23)30-12-10-29(11-13-30)20(32)14-33-19-8-4-17(24)5-9-19/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWGMKDPWMTPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of triazole derivatives and is characterized by its unique structural features that may confer various pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C25H26ClN7O
  • Molecular Weight : 492.0 g/mol
  • Structural Features :
    • A chlorophenoxy group , which is known for enhancing lipophilicity and biological activity.
    • A triazolopyrimidine core , which has been associated with diverse biological activities, including antimicrobial and anticancer effects.
    • A piperazine ring , which often increases binding affinity to biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Triazole derivatives have shown promising activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with IC50 values indicating effective inhibition at micromolar concentrations .
CompoundCancer Cell LineIC50 Value (μM)
Compound AHCT-1166.2
Compound BT47D27.3

Antimicrobial Activity

The presence of the triazole moiety in the compound suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of pathogenic bacteria, indicating that this compound could also exhibit such activity.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Receptor Binding : The piperazine ring enhances the binding affinity to various receptors, potentially influencing pathways involved in cell proliferation and apoptosis.
  • Nucleoside Transporter Inhibition : Compounds with similar structures have been noted for their ability to inhibit nucleoside transporters, which play critical roles in cellular metabolism and cancer progression .

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

  • Study on Cytotoxicity : A study evaluated several triazole derivatives against human malignant cell lines (MCF-7 and Bel-7402). Results indicated that specific derivatives exhibited potent cytotoxicity, suggesting structural modifications could enhance efficacy .
  • Antimicrobial Screening : Another research effort focused on the antibacterial properties of triazole derivatives, revealing significant activity against common bacterial strains compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazolopyrimidine-piperazine derivatives with variations in substituents on the phenoxy and aryl-triazole groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Property Comparison

Compound Name / ID Substituent (Phenoxy) Substituent (Triazole) Molecular Weight Key Structural Features
Target Compound 4-Chloro p-Tolyl (4-methylphenyl) ~479.9* Chlorine enhances electronegativity; methyl group provides hydrophobicity.
4-Fluoro 4-Methoxyphenyl ~463.8† Fluorine (smaller, more electronegative) vs. chlorine; methoxy increases polarity.
3-Methoxy p-Tolyl 459.5 Meta-methoxy reduces steric hindrance compared to para-substituents.
4-Methoxy 4-Chlorophenyl 463.9 Methoxy (electron-donating) balances chlorine’s electron-withdrawing effect.
Phenoxy 4-Ethoxyphenyl ~480.0‡ Ethoxy group increases lipophilicity and metabolic stability.

*Calculated based on molecular formula (C₂₄H₂₃ClN₇O₂).
†Derived from molecular formula in (C₂₃H₂₂FN₇O₂).
‡Estimated for C₂₅H₂₆N₇O₃.

Electronic and Steric Effects

  • Its larger atomic radius compared to fluorine () may improve van der Waals interactions but increase steric hindrance .
  • Fluorine () : Smaller size and higher electronegativity reduce steric bulk while maintaining electronic effects, possibly improving metabolic stability .
  • Methoxy Groups () : Electron-donating methoxy substituents (para or meta) increase solubility but may reduce membrane permeability. The 3-methoxy isomer () offers distinct spatial orientation compared to para-substituted analogs .

Pharmacokinetic Implications

  • Lipophilicity : The p-tolyl group (Target Compound) and ethoxy substituent () enhance lipophilicity (logP), favoring blood-brain barrier penetration. In contrast, methoxy groups () improve aqueous solubility .

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